molecular formula C24H26 B12650892 1-(1,3-Diphenylbutyl)-2-ethylbenzene CAS No. 84255-46-9

1-(1,3-Diphenylbutyl)-2-ethylbenzene

Cat. No.: B12650892
CAS No.: 84255-46-9
M. Wt: 314.5 g/mol
InChI Key: NKDBDHVHJIIYRT-UHFFFAOYSA-N
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Description

1-(1,3-Diphenylbutyl)-2-ethylbenzene is an organic compound characterized by its unique structure, which includes a butyl chain substituted with two phenyl groups and an ethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Diphenylbutyl)-2-ethylbenzene can be achieved through several methods. One common approach involves the alkylation of 1,3-diphenylbutane with ethylbenzene under Friedel-Crafts conditions. This reaction typically requires a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Diphenylbutyl)-2-ethylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(1,3-Diphenylbutyl)-2-ethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1,3-Diphenylbutyl)-2-ethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

    1,3-Diphenylbutane: Shares the butyl and phenyl groups but lacks the ethylbenzene moiety.

    2-Ethylbiphenyl: Contains the ethylbenzene structure but lacks the butyl chain.

    1,3-Diphenylpropane: Similar structure but with a shorter carbon chain.

Uniqueness: 1-(1,3-Diphenylbutyl)-2-ethylbenzene is unique due to the combination of its butyl chain, phenyl groups, and ethylbenzene moiety. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

84255-46-9

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1-(1,3-diphenylbutyl)-2-ethylbenzene

InChI

InChI=1S/C24H26/c1-3-20-12-10-11-17-23(20)24(22-15-8-5-9-16-22)18-19(2)21-13-6-4-7-14-21/h4-17,19,24H,3,18H2,1-2H3

InChI Key

NKDBDHVHJIIYRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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